Bis(ethylcyclopentadienyl)magnesium

Atomic Layer Deposition Thin Film Growth Magnesium Oxide

Bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂, CAS 114460-02-5) is a liquid organometallic compound belonging to the magnesium cyclopentadienyl family. With a molecular weight of approximately 210.6 g/mol and a density of 1.912 g/mL at 25 °C, it is primarily employed as a magnesium precursor in atomic layer deposition (ALD) and metalorganic chemical vapor deposition (MOCVD) for the fabrication of high-quality MgO and MgF₂ thin films.

Molecular Formula C14H18Mg
Molecular Weight 210.60 g/mol
Cat. No. B8117744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylcyclopentadienyl)magnesium
Molecular FormulaC14H18Mg
Molecular Weight210.60 g/mol
Structural Identifiers
SMILESCC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg]
InChIInChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
InChIKeyJFDAACUVRQBXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylcyclopentadienyl)magnesium ALD and MOCVD Precursor: Key Properties and Baseline Data


Bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂, CAS 114460-02-5) is a liquid organometallic compound belonging to the magnesium cyclopentadienyl family [1]. With a molecular weight of approximately 210.6 g/mol and a density of 1.912 g/mL at 25 °C, it is primarily employed as a magnesium precursor in atomic layer deposition (ALD) and metalorganic chemical vapor deposition (MOCVD) for the fabrication of high-quality MgO and MgF₂ thin films [2][3]. Unlike its solid analogs, the ethyl substitution on the cyclopentadienyl rings confers a liquid state at room temperature, which directly addresses the evaporation stability and precursor delivery issues commonly encountered in semiconductor manufacturing settings [4].

Why Mg(CpEt)₂ Cannot Be Substituted with Generic Magnesium Precursors in ALD/CVD


The performance of a magnesium precursor in thin-film deposition is not dictated by the magnesium cation alone; it is critically dependent on the physicochemical properties conferred by its ligand sphere [1]. Key parameters such as vapor pressure, thermal stability window, and ligand elimination efficiency directly influence the growth per cycle (GPC), film purity, and conformality of the resulting deposit [2]. Simply substituting Mg(CpEt)₂ with a less expensive or more common alternative like Mg(Cp)₂ or Mg(MeCp)₂ without accounting for these differences will inevitably lead to process drift, including reduced growth rates, higher carbon contamination, and compromised film uniformity [3]. The following quantitative evidence establishes exactly how Mg(CpEt)₂ diverges from its closest analogs and why this matters for reproducible, high-volume manufacturing and advanced research.

Quantitative Evidence: Mg(CpEt)₂ Differentiation Against Closest ALD Precursor Analogs


ALD Growth Rate: Mg(CpEt)₂ Achieves a 1.42 Å/Cycle GPC vs. 1.16 Å/Cycle for Mg(Cp)₂ at 150°C

In a direct head-to-head comparison of ALD processes using H₂O as the oxygen source, bis(ethylcyclopentadienyl)magnesium (Mg(CpEt)₂) demonstrates a significantly higher growth per cycle (GPC) than the unsubstituted analog bis(cyclopentadienyl)magnesium (Mg(Cp)₂) [1][2]. At a substrate temperature of 150°C, Mg(CpEt)₂ yields a GPC of 1.42 Å/cycle, compared to a GPC of 1.16 Å/cycle for Mg(Cp)₂ under analogous conditions [1][2]. This represents a 22% higher growth rate for the ethyl-substituted precursor.

Atomic Layer Deposition Thin Film Growth Magnesium Oxide

Physical State and Delivery: Liquid Mg(CpEt)₂ Eliminates Solid Precursor Caking and Inconsistent Evaporation

Bis(ethylcyclopentadienyl)magnesium exists as a liquid at standard operating temperatures (melting point < 25°C), whereas its unsubstituted counterpart, Mg(Cp)₂, is a solid with a melting point of 176°C [1][2]. This physical state difference has profound practical implications. Industry reports indicate that solid Mg(Cp)₂ suffers from evaporation instability over time due to crystallite caking and channel formation in bubblers, which leads to inconsistent precursor flux and process drift [2]. In contrast, the liquid nature of Mg(CpEt)₂ provides a smoother delivery profile and more consistent vapor pressure throughout the lifetime of the precursor vessel [3].

Precursor Delivery Semiconductor Manufacturing Vapor Pressure Stability

Dielectric Performance: PEALD MgO from Mg(CpEt)₂ Achieves 5x Lower Leakage Current Density at 1 MV/cm

A comprehensive study evaluating MgO thin films deposited from Mg(CpEt)₂ compared film properties from thermal ALD (Th-ALD) and plasma-enhanced ALD (PEALD) processes using H₂O and O₂ plasma as reactants, respectively [1]. For metal-insulator-metal (MIM) capacitors, the PEALD MgO films exhibited a leakage current density approximately one order of magnitude lower than Th-ALD films at equivalent electric fields. At an applied field of 1 MV/cm, the PEALD MgO film demonstrated a leakage current density on the order of ~1 × 10⁻⁸ A/cm², whereas the Th-ALD MgO film showed a higher leakage current density of ~5 × 10⁻⁸ A/cm² [1]. This improvement is attributed to the more stoichiometric film composition and reduced oxygen vacancy defects achieved with the PEALD process using this precursor.

Dielectric Films DRAM Capacitors Leakage Current

ALD Process Window: Mg(CpEt)₂ Enables Low-Temperature MgF₂ Deposition at 100°C with Reduced Impurity Content

In the deposition of magnesium fluoride (MgF₂) thin films, the combination of Mg(CpEt)₂ with anhydrous hydrogen fluoride (HF) enables an ALD process window extending down to 100°C, with demonstrated self-limited growth and high film quality [1]. This is significant because conventional MgF₂ ALD approaches using metal fluoride precursors (e.g., MgF₂ itself or transition metal fluorides) often require higher deposition temperatures or result in higher impurity incorporation. The Mg(CpEt)₂/HF process was observed to yield films with improved surface morphology and reduced impurity content compared to other reported MgF₂ ALD methods [1]. Films deposited across the 100-250°C range exhibited transparency down to 190 nm and low surface roughness, making them suitable for UV optical coatings.

Magnesium Fluoride Optical Coatings UV Optics

Thermal Stability and Volatility: Mg(CpEt)₂ Balances Higher Vapor Pressure with Enhanced Stability vs. Mg(MeCp)₂

The ethyl substitution on the cyclopentadienyl ring in Mg(CpEt)₂ provides a strategic balance between volatility and thermal stability compared to both unsubstituted and methyl-substituted analogs [1]. While Mg(MeCp)₂ offers higher volatility (boiling point 56-60°C) and is preferred for high-growth-rate CVD applications, it is prone to premature gas-phase decomposition that limits its efficiency in ALD processes requiring robust surface self-limitation [1][2]. Conversely, Mg(Cp)₂, with its lower vapor pressure (0.043 mmHg at 25°C), requires higher source temperatures and suffers from solid handling issues [3]. Mg(CpEt)₂ occupies the middle ground: it delivers adequate volatility for practical ALD (exhibiting efficient reaction with H₂O requiring only ~1 × 10⁴ L exposures) while maintaining sufficient thermal stability to prevent premature ligand decomposition in the gas phase [4].

Precursor Volatility CVD/ALD Ligand Design

Target Application Scenarios for Bis(ethylcyclopentadienyl)magnesium Based on Quantitative Differentiation


High-Volume ALD Manufacturing of MgO Dielectrics for DRAM and Tunnel Junctions

The 1.42 Å/cycle GPC of Mg(CpEt)₂, which is 22% higher than Mg(Cp)₂ at 150°C [1], directly supports higher wafer throughput and reduced precursor consumption. Combined with the demonstrated 5x lower leakage current density achievable via PEALD [2], this makes Mg(CpEt)₂ the preferred precursor for high-volume manufacturing of MgO dielectrics in advanced memory devices and magnetic tunnel junctions where both electrical performance and cost per wafer cycle are critical metrics.

Low-Temperature ALD of MgF₂ Optical Coatings for UV and Deep-UV Optics

The ability of Mg(CpEt)₂ to enable self-limited MgF₂ ALD at temperatures as low as 100°C with high purity and UV transparency to 190 nm [3] makes it uniquely suitable for depositing protective and anti-reflective coatings on temperature-sensitive optical components, including plastic lenses, fiber optics, and ultraviolet detector arrays. This low-temperature capability is a direct consequence of the precursor's favorable ligand elimination kinetics.

Reliable p-Type Doping of GaN in MOCVD for LEDs and Power Electronics

The liquid physical state of Mg(CpEt)₂ eliminates the solid handling and evaporation instability issues that plague Mg(Cp)₂ in industrial MOCVD reactors [4]. This ensures a consistent magnesium flux during the growth of p-GaN layers for LEDs and power devices, thereby improving run-to-run reproducibility and reducing tool downtime associated with bubbler maintenance and precursor replacement.

Conformal Coating of High-Aspect-Ratio Structures and Nanoparticles

The efficient self-limiting surface reactions of Mg(CpEt)₂, requiring only ~1 × 10⁴ L exposures to achieve saturation [1], are critical for achieving uniform, conformal MgO coatings on high-aspect-ratio trenches, porous substrates, and nanoparticle powders. This property is essential for applications in catalyst stabilization, battery electrode passivation, and advanced 3D semiconductor device architectures where step coverage is paramount.

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